2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene backbone substituted with a methyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the alkylation of indene derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of indene with 2-bromo-2-methylpropene in the presence of a strong base like potassium tert-butoxide can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione: Similar structure but with a prop-2-yn-1-yl group.
2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-dione derivatives: Various derivatives with different substituents on the indene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
81055-91-6 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-2-prop-2-enylindene-1,3-dione |
InChI |
InChI=1S/C13H12O2/c1-3-8-13(2)11(14)9-6-4-5-7-10(9)12(13)15/h3-7H,1,8H2,2H3 |
InChI Key |
GTTMSCFVNCLOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)CC=C |
Origin of Product |
United States |
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